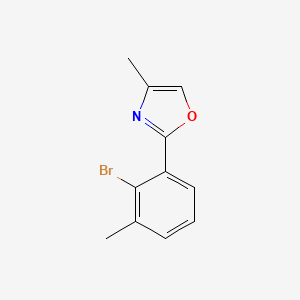
2-(2-Bromo-3-methylphenyl)-4-methyloxazole
Cat. No. B8660908
M. Wt: 252.11 g/mol
InChI Key: LWRSXZBSCIRWBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08735384B2
Procedure details


Thionyl chloride (0.570 mL, 7.81 mmol) was added to a solution of 2-bromo-3-methylbenzoic acid (1.60 g, 7.44 mmol) and DMF (0.058 mL, 0.744 mmol) in DCM (50 mL) at 0° C. The reaction mixture was allowed to warm to RT and stirred for 1 hr and then cooled to 0° C. before ammonia 2N i-PrOH (18.60 mL, 37.2 mmol) was added. The resulting cloudy solution was stirred for 30 min. The reaction mixture was diluted with water and extracted with EtOAc. The combined organic extracts were washed with 10% sodium carbonate, saturated ammonium chloride, saturated sodium chloride, and dried over sodium sulfate. The solution was filtered and concentrated in vacuo to give the crude material as a white solid. The solid was dissolved in EtOH (30 mL) and divided evenly into 2×20 mL microwave vials. 1-Chloro-2-propanone (0.574 mL, 7.44 mmol) was added into each vial and the reaction mixture was stirred and heated in a microwave reactor at 150° C. for 2 h. The reactions were concentrated and the crude material was purified by silica gel chromatography to provide 2-(2-bromo-3-methylphenyl)-4-methyloxazole.








Identifiers


|
REACTION_CXSMILES
|
S(Cl)(Cl)=O.[Br:5][C:6]1[C:14]([CH3:15])=[CH:13][CH:12]=[CH:11][C:7]=1[C:8]([OH:10])=O.C[N:17](C=O)C.N.Cl[CH2:23][C:24](=O)[CH3:25]>C(Cl)Cl.O.CCO>[Br:5][C:6]1[C:14]([CH3:15])=[CH:13][CH:12]=[CH:11][C:7]=1[C:8]1[O:10][CH:23]=[C:24]([CH3:25])[N:17]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.57 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
1.6 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C(=O)O)C=CC=C1C
|
|
Name
|
|
|
Quantity
|
0.058 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
18.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
N
|
Step Three
|
Name
|
|
|
Quantity
|
0.574 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClCC(C)=O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Five
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCO
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for 1 hr
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The resulting cloudy solution was stirred for 30 min
|
|
Duration
|
30 min
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with EtOAc
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic extracts were washed with 10% sodium carbonate, saturated ammonium chloride, saturated sodium chloride
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solution was filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give the crude material as a white solid
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
was stirred
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated in a microwave reactor at 150° C. for 2 h
|
|
Duration
|
2 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reactions were concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the crude material was purified by silica gel chromatography
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=C(C=CC=C1C)C=1OC=C(N1)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
